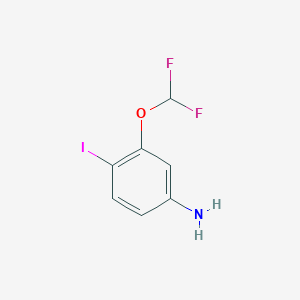
3-(Difluoromethoxy)-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-iodoaniline is an organic compound that features a difluoromethoxy group and an iodine atom attached to an aniline ring
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethoxy)-4-iodoaniline typically involves multiple steps. One common method starts with the difluoromethylation of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Analyse Chemischer Reaktionen
3-(Difluoromethoxy)-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-4-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-4-iodoaniline involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can be involved in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethoxy)-4-iodoaniline can be compared with other similar compounds, such as:
3-(Difluoromethoxy)aniline: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodoaniline: Lacks the difluoromethoxy group, which can influence its chemical properties and interactions.
3-(Trifluoromethoxy)-4-iodoaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its lipophilicity and other properties.
The presence of both the difluoromethoxy group and the iodine atom in this compound makes it unique and valuable for specific applications.
Eigenschaften
Molekularformel |
C7H6F2INO |
|---|---|
Molekulargewicht |
285.03 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-4-iodoaniline |
InChI |
InChI=1S/C7H6F2INO/c8-7(9)12-6-3-4(11)1-2-5(6)10/h1-3,7H,11H2 |
InChI-Schlüssel |
SAWJLWUSKKTGAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


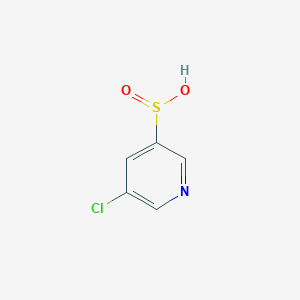

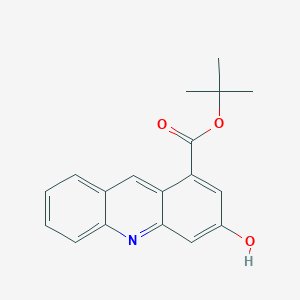
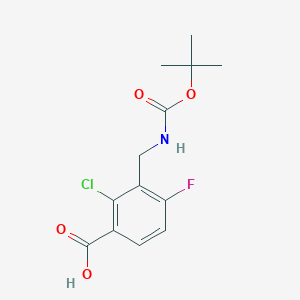
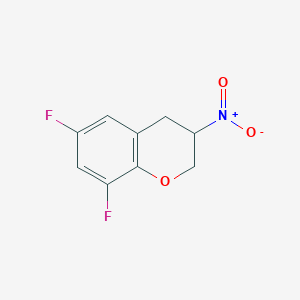
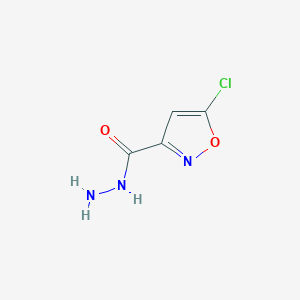
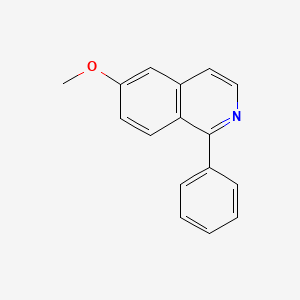

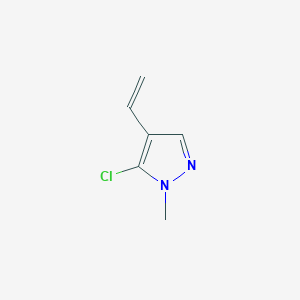
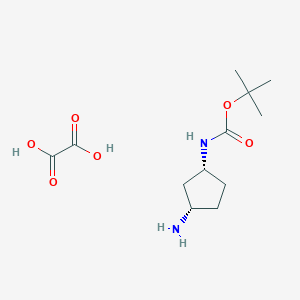
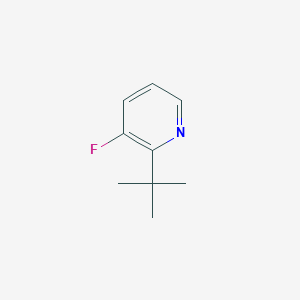
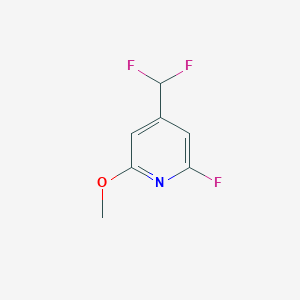
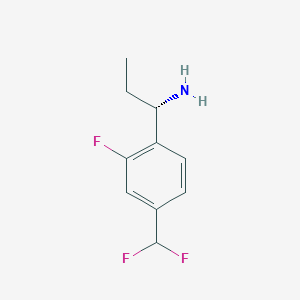
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
